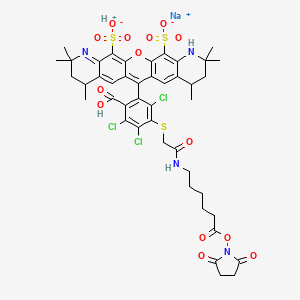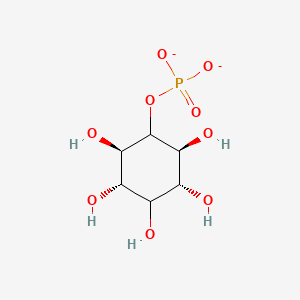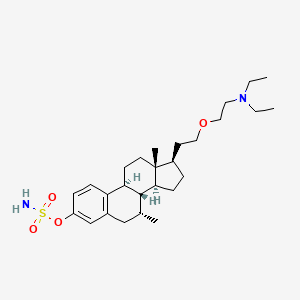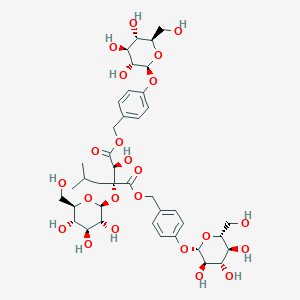
Dactylorhin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dactylorhin B is a natural product found in Dactylorhiza hatagirea, Dactylorhiza majalis, and Gymnadenia conopsea with data available.
Applications De Recherche Scientifique
Quantitative Analysis in Herbal Medicine
Dactylorhin B is identified as a significant component in traditional Tibetan herbal medicine. Yang et al. (2009) developed a high-performance liquid chromatography method to analyze active constituents, including Dactylorhin B, in the Tibetan herb Gymnadenia conopsea. This method proved reliable and reproducible for quality studies of this herb (Yang, Li, Zhang, Wang, & Shi, 2009).
Neuroprotective Effects
Zhang et al. (2006) investigated the neuroprotective effects of Dactylorhin B, particularly in relation to Alzheimer’s disease. They found that it reduced the toxic effects of β-amyloid on neuron cells and isolated rat brain mitochondria, highlighting its significance in managing mitochondria-related disorders (Zhang, Zhang, Liu, & Zhang, 2006).
Phytochemical Studies
Research by Kizu, Kaneko, and Tomimori (1999) on Dactylorhiza hatagirea roots, a Nepalese crude drug, isolated new compounds including Dactylorhin B. Their study detailed the chemical structures and biosynthesis pathways of these compounds, contributing to the understanding of the phytochemistry of medicinal plants (Kizu, Kaneko, & Tomimori, 1999).
Medicinal and Pharmacological Applications
In a comprehensive review, Wani et al. (2020) discussed Dactylorhiza hatagirea's pharmacological activities, including those of its secondary metabolites such as Dactylorhin B. The review elaborates on its various therapeutic uses, indicating its potential in clinical research and drug discovery (Wani, Kumar, Verma, Jan, & Rather, 2020).
Propriétés
Formule moléculaire |
C40H56O23 |
|---|---|
Poids moléculaire |
904.9 g/mol |
Nom IUPAC |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-3-hydroxy-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate |
InChI |
InChI=1S/C40H56O23/c1-17(2)11-40(63-38-33(52)30(49)27(46)24(14-43)62-38,39(55)57-16-19-5-9-21(10-6-19)59-37-32(51)29(48)26(45)23(13-42)61-37)34(53)35(54)56-15-18-3-7-20(8-4-18)58-36-31(50)28(47)25(44)22(12-41)60-36/h3-10,17,22-34,36-38,41-53H,11-16H2,1-2H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,36-,37-,38+,40-/m1/s1 |
Clé InChI |
KGCBATGZRGGGQG-KQHOVRMTSA-N |
SMILES isomérique |
CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonymes |
dactylorhin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



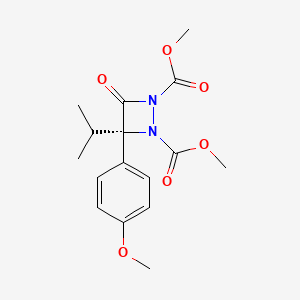
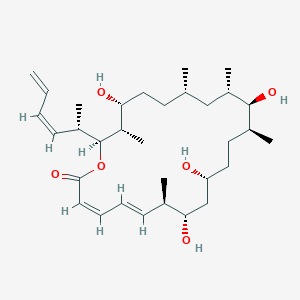
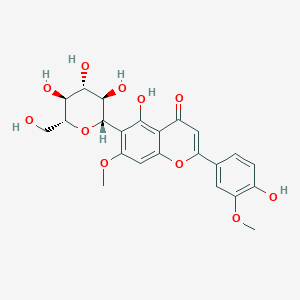
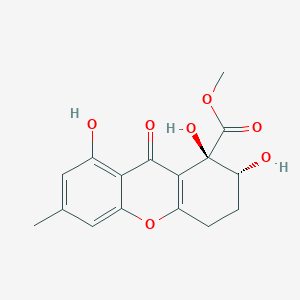
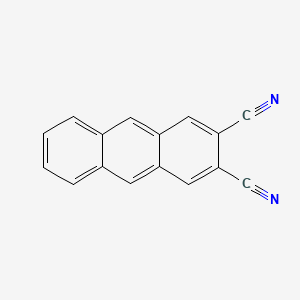
![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
